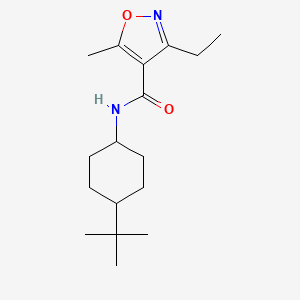
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-796260, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-796260 is a selective kappa opioid receptor agonist that has shown promising results in preclinical studies for the treatment of various pain conditions.
Mechanism of Action
A-796260 is a selective kappa opioid receptor agonist. The kappa opioid receptor is a G protein-coupled receptor that is primarily found in the central and peripheral nervous systems. Activation of the kappa opioid receptor by A-796260 leads to the inhibition of adenylate cyclase activity, which results in decreased cAMP levels. This leads to the activation of downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels. The net effect of these signaling pathways is the inhibition of neuronal excitability and the reduction of pain perception.
Biochemical and Physiological Effects
A-796260 has been shown to have analgesic effects in various pain conditions. It has also been shown to have antidepressant effects in animal models of depression. In addition, A-796260 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. A-796260 has been shown to have a low potential for abuse and dependence, which makes it an attractive candidate for the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
A-796260 has several advantages for lab experiments. It has a high selectivity for the kappa opioid receptor, which makes it a useful tool for studying the role of the kappa opioid receptor in various physiological and pathological conditions. A-796260 also has a low potential for abuse and dependence, which makes it a safer alternative to other opioid drugs. However, A-796260 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. In addition, A-796260 has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of A-796260. One direction is to further investigate its potential therapeutic applications. A-796260 has shown promising results in preclinical studies for the treatment of various pain conditions, depression, and drug addiction. Further studies are needed to determine its efficacy and safety in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of A-796260. The short half-life and poor solubility of A-796260 are limitations for its use in humans. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of more selective and potent kappa opioid receptor agonists is another future direction for the study of A-796260.
Scientific Research Applications
A-796260 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain conditions, including neuropathic pain, inflammatory pain, and visceral pain. A-796260 has also been shown to have antidepressant effects in animal models of depression. In addition, A-796260 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-14-15(11(2)21-19-14)16(20)18-13-9-7-12(8-10-13)17(3,4)5/h12-13H,6-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMYMXMZUPDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCC(CC2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4877325.png)

![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4877328.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)
![N-benzyl-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4877345.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-isopropoxyphenyl)acrylamide](/img/structure/B4877346.png)

![methyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4877349.png)
![N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]-N~2~-(phenylacetyl)glycinamide](/img/structure/B4877360.png)